4-Butylbenzonitrile
Overview
Description
4-Butylbenzonitrile, also known as 1-Butyl-4-cyanobenzene, is an organic compound with the molecular formula C₁₁H₁₃N. It is a clear, colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by a butyl group attached to the para position of a benzonitrile ring, giving it unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Butylbenzonitrile can be synthesized through various methods. One common method involves the reaction of 4-bromobenzonitrile with butylmagnesium bromide in the presence of a catalyst such as copper(I) iodide. The reaction typically occurs in an anhydrous solvent like tetrahydrofuran under an inert atmosphere .
Industrial Production Methods: On an industrial scale, this compound can be produced by the alkylation of benzonitrile with butyl chloride in the presence of a strong base such as sodium amide. This method is advantageous due to its high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-Butylbenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-butylbenzoic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The butyl group can be substituted with other functional groups through reactions like halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-Butylbenzoic acid.
Reduction: 4-Butylbenzylamine.
Substitution: 4-Butyl-2-bromobenzonitrile.
Scientific Research Applications
4-Butylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Butylbenzonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the butyl group can undergo various substitution reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- 4-Methoxybenzonitrile
- 4-Bromobenzonitrile
- 4-Methylbenzonitrile
Comparison: 4-Butylbenzonitrile is unique due to the presence of the butyl group, which imparts distinct chemical properties compared to other benzonitriles. For instance, 4-Methoxybenzonitrile has a methoxy group, making it more reactive in electrophilic aromatic substitution reactions. Similarly, 4-Bromobenzonitrile contains a bromine atom, which makes it more suitable for cross-coupling reactions .
Properties
IUPAC Name |
4-butylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZNJCXNPLUEQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174693 | |
Record name | 4-Butylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20651-73-4 | |
Record name | 4-Butylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20651-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Butylbenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Butylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Butylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 4-butylbenzonitrile in this specific research on enhancing vibrational light-matter coupling?
A1: The research paper investigates the enhancement of vibrational light-matter coupling using plasmonic arrays. While not the primary focus, this compound serves as a model analyte within this study []. The researchers incorporated it into a Fabry-Perot cavity containing gold nanorods. This setup allowed them to observe the formation of new polaritonic states due to the coupling between the plasmon resonance of the gold nanorods and the vibrational modes of this compound. This is evident in the transmission maps (Figure 3c) where the blue dash-dot lines highlight these newly formed states []. Essentially, the presence of this compound within the cavity, and its interaction with light at specific frequencies, helps demonstrate the enhancement of light-matter coupling in the plasmonic system.
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